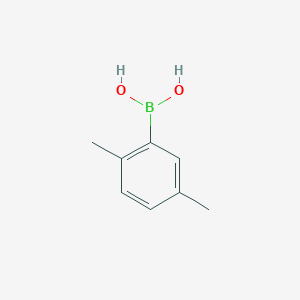

2,5-Dimethylphenylboronic acid

Numéro de catalogue B123717

Poids moléculaire: 149.98 g/mol

Clé InChI: OOMZKLJLVGQZGV-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06458909B1

Procedure details

Magnesium turnings (30.3 g; 0.55 mol) are placed ina baked-out apparatus flushed with argon, covered with about 30 ml of THF and treated with a few crystals of iodine. A few drops of bromo-p-xylene (cf. Example A1 a)) were subsequently added to the static solution. The Grignard reaction commenced very quickly and the remaining bromo-p-xylene (total amount: 92.5 g; about 70 ml; 0.5 mol) was subsequently added dropwise while stirring. The mixture was refluxed for 4 hours, then cooled. The Grignard solution was then transferred in a countercurrent of protective gas into a 500 ml dropping funnel and added dropwise at −70° C. to a solution of trimethyl borate (62.4 g; 67 ml; 0.6 mol) in 350 ml of THF while stirring (time: about 1 hour). During this addition, a precipitate was formed. The reaction mixture was allowed to warm to RT overnight and was then poured while stirring into a mixture of 700 g of ice and 20 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted three times with chloroform and the combined organic phases were evaporated. The crude product was recrystallized from chloroform/hexane.

[Compound]

Name

ice

Quantity

700 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Mg].Br[C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH3:10].[B:11](OC)([O:14]C)[O:12]C.S(=O)(=O)(O)O>C1COCC1>[CH3:10][C:4]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:3]=1[B:11]([OH:14])[OH:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC(=C1)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

67 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

700 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with argon

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with a few crystals of iodine

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Example A1 a)) were subsequently added to the static solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The Grignard reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring (time: about 1 hour)

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During this addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a precipitate was formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted three times with chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combined organic phases were evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was recrystallized from chloroform/hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(C=C(C=C1)C)B(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |